![molecular formula C9H12N2 B2455755 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 83081-95-2](/img/structure/B2455755.png)
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
“5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the CAS Number: 83081-95-2 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 5-methyl-5,6,7,8-tetrahydro [1,6]naphthyridine .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives involves a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . An unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation are key steps .
Molecular Structure Analysis
The molecular structure of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is derived from the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Physical And Chemical Properties Analysis
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
- Synthesis and Biological Applications : Researchers have explored the synthesis and biological relevance of 1,6-naphthyridines. These compounds exhibit anticancer properties, making them attractive candidates for drug development .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of 1,6-naphthyridines and their anticancer activity has been studied. Molecular modeling techniques have helped correlate specific structural features with effectiveness against different cancer cell lines .
- Other Activities : Beyond anticancer effects, 1,6-naphthyridines also display anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
HIV-1 Integrase Inhibition
Researchers have designed 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. This site is crucial for antiviral chemotherapy .
Atom-Economical Synthesis
The synthesis of 1,6-naphthyridines involves innovative steps:
- Enantioselective Transfer Hydrogenation : Ruthenium-catalyzed transfer hydrogenation plays a key role in the synthesis .
Other Applications
Apart from cancer and HIV research, 1,6-naphthyridines find utility in various fields:
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with various biological targets to exert their effects
Biochemical Pathways
Given the wide range of pharmacological activities of 1,6-naphthyridines, it is likely that this compound affects multiple pathways .
Result of Action
Given the wide range of pharmacological activities of 1,6-naphthyridines, it is likely that this compound has multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5,7,10H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHVDYGBMNIJCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
83081-95-2 | |
Record name | 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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